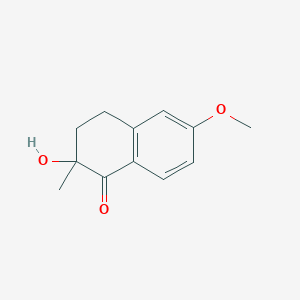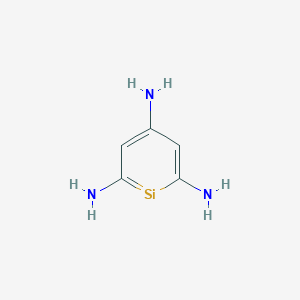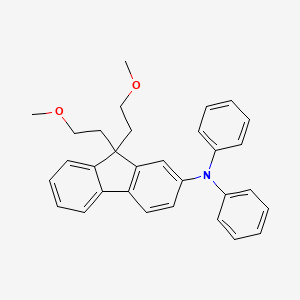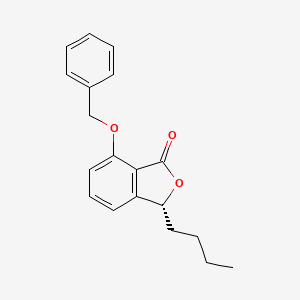
(3R)-7-(Benzyloxy)-3-butyl-2-benzofuran-1(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-7-(Benzyloxy)-3-butyl-2-benzofuran-1(3H)-one: is a chemical compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound is characterized by the presence of a benzyloxy group at the 7th position, a butyl group at the 3rd position, and a benzofuran core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-7-(Benzyloxy)-3-butyl-2-benzofuran-1(3H)-one typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, including the cyclization of ortho-hydroxyaryl ketones with aldehydes or the use of palladium-catalyzed coupling reactions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through the reaction of the benzofuran core with benzyl bromide in the presence of a base such as potassium carbonate.
Addition of the Butyl Group: The butyl group can be added through a Friedel-Crafts alkylation reaction using butyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing efficiency and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to convert ketones to alcohols.
Substitution: The benzyloxy and butyl groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of benzofuran-2-carboxylic acid.
Reduction: Formation of 3-butyl-7-hydroxy-2-benzofuran-1(3H)-one.
Substitution: Formation of various substituted benzofurans depending on the nucleophile used.
Scientific Research Applications
(3R)-7-(Benzyloxy)-3-butyl-2-benzofuran-1(3H)-one: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R)-7-(Benzyloxy)-3-butyl-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The benzyloxy group may enhance its binding affinity to certain enzymes or receptors, while the butyl group may influence its lipophilicity and cellular uptake. Detailed studies on its molecular targets and pathways are necessary to fully understand its effects.
Comparison with Similar Compounds
Similar Compounds
- (±)-4-[(Benzyloxy)methyl]-dihydrofuran-2(3H)-one
- Tert-butyl (3R)-4-[(3aS,8aR)-2,2-dimethyl-2H,3H,3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-3-yl]-3-{[3-(benzyloxy)phenyl]methyl}-4-oxobutanoate
Comparison
- (±)-4-[(Benzyloxy)methyl]-dihydrofuran-2(3H)-one : This compound shares the benzyloxy group but has a different core structure (dihydrofuran instead of benzofuran). It may exhibit different chemical reactivity and biological activity due to the structural differences.
- Tert-butyl (3R)-4-[(3aS,8aR)-2,2-dimethyl-2H,3H,3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-3-yl]-3-{[3-(benzyloxy)phenyl]methyl}-4-oxobutanoate : This compound has a more complex structure with additional functional groups, which may result in unique properties and applications compared to (3R)-7-(Benzyloxy)-3-butyl-2-benzofuran-1(3H)-one.
Properties
CAS No. |
649552-16-9 |
|---|---|
Molecular Formula |
C19H20O3 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
(3R)-3-butyl-7-phenylmethoxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C19H20O3/c1-2-3-11-16-15-10-7-12-17(18(15)19(20)22-16)21-13-14-8-5-4-6-9-14/h4-10,12,16H,2-3,11,13H2,1H3/t16-/m1/s1 |
InChI Key |
CUWNTRBVGLVKDF-MRXNPFEDSA-N |
Isomeric SMILES |
CCCC[C@@H]1C2=C(C(=CC=C2)OCC3=CC=CC=C3)C(=O)O1 |
Canonical SMILES |
CCCCC1C2=C(C(=CC=C2)OCC3=CC=CC=C3)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Dodecyloxy)phenoxy]ethane-1-thiol](/img/structure/B12604368.png)
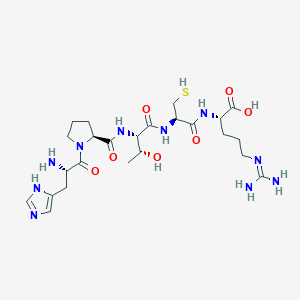

![4-Methyl-4'-[2-(pyridin-4-yl)ethenyl]-2,2'-bipyridine](/img/structure/B12604381.png)
![1-Bromo-4-{2-[(2S)-2-methylbutoxy]ethyl}benzene](/img/structure/B12604383.png)
![Carbamic acid, [(6-chloro-3-pyridinyl)methyl]-, 2-methoxyethyl ester](/img/structure/B12604408.png)

![Urea, N-[2-(2-chlorophenyl)ethyl]-N'-(7-hydroxy-1-naphthalenyl)-](/img/structure/B12604429.png)
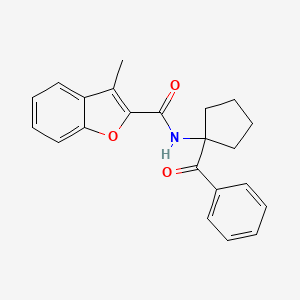
![(3S)-3-Methyl-4-[(trimethylsilyl)methyl]pent-4-en-1-ol](/img/structure/B12604455.png)
![(Naphthalen-2-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone](/img/structure/B12604459.png)
